![molecular formula C5H10ClNO4S B1526134 Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate CAS No. 1250575-99-5](/img/structure/B1526134.png)
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Vue d'ensemble
Description
“Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” is a chemical compound with the CAS Number: 1250575-99-5 . It has a molecular weight of 215.66 . The IUPAC name for this compound is “methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” and its InChI Code is 1S/C5H10ClNO4S/c1-7(12(6,9)10)4-3-5(8)11-2/h3-4H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” is C5H10ClNO4S . This indicates that the molecule is composed of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” is described as a colorless to light-yellow liquid . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found .Applications De Recherche Scientifique
Investigation of Synthetic Routes
Researchers have investigated synthetic routes towards derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid, revealing the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives. These derivatives exhibit interesting conformational properties and intramolecular H-bonds, highlighting the compound's potential in creating pseudo-dipeptides with unique structural characteristics (Tye & Skinner, 2002).
Efficient Stereoselective Synthesis
An efficient stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in synthesizing an orally active antagonist of the platelet fibrinogen receptor, has been described. This synthesis involves a novel procedure emphasizing the compound's significance in medical chemistry (Zhong et al., 1999).
Physiological Effects
Research into the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on oat, wild oat, and wheat has been conducted, offering insights into the herbicidal applications and mechanisms of action of related compounds. This highlights the broader applicability of methyl propanoate derivatives in agriculture (Shimabukuro et al., 1978).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties provides evidence of the antimicrobial properties of methyl propanoate derivatives. Several synthesized compounds showed significant activity against bacteria and fungi, indicating the potential of these derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Biocatalysis
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a newly isolated strain of Methylobacterium Y1-6 showcases the application of methyl propanoate derivatives in the enzymatic production of pharmaceutical intermediates. This process emphasizes the role of biocatalysis in achieving high enantioselectivity and yield, important for pharmaceutical applications (Li et al., 2013).
Safety and Hazards
According to the Classification and Labelling (C&L) Inventory, this compound is classified as Skin Corrosive 1B (H314) and Specific Target Organ Toxicity - Single Exposure 3 (H335 - Respiratory tract irritation) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Propriétés
IUPAC Name |
methyl 3-[chlorosulfonyl(methyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-7(12(6,9)10)4-3-5(8)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDUFWMFSDGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate | |
CAS RN |
1250575-99-5 | |
| Record name | methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)
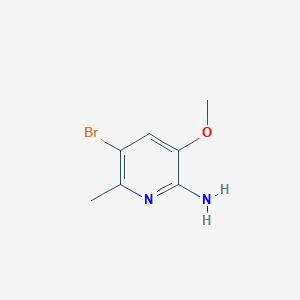
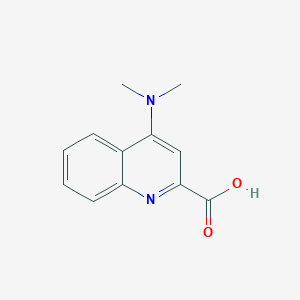

![Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B1526057.png)
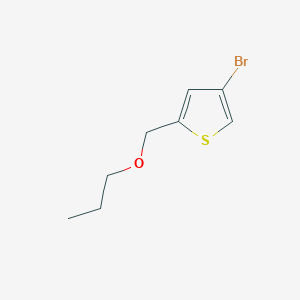

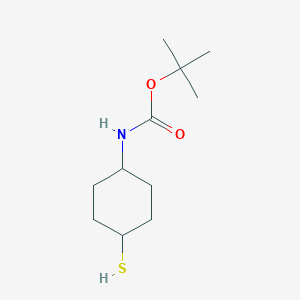
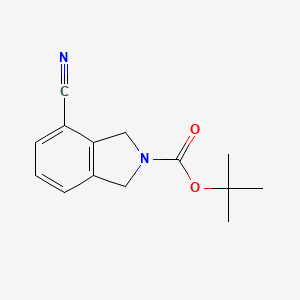
![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)


